![molecular formula C12H19NO5 B13971740 Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate CAS No. 362706-46-5](/img/structure/B13971740.png)
Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonyl group, and a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methoxycarbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling the reaction conditions precisely. The use of microreactors also enhances the safety and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-2-carboxylate
- Tert-butyl 3-((methoxycarbonyl)methyl)-4-oxopyrrolidine-3-carboxylate
- Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the position of the methoxycarbonyl group and the presence of the tert-butyl ester. These features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
362706-46-5 |
|---|---|
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)12(6-9(15)17-4)5-8(14)13-7-12/h5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
JZGMHAQLTQYJFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC(=O)NC1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


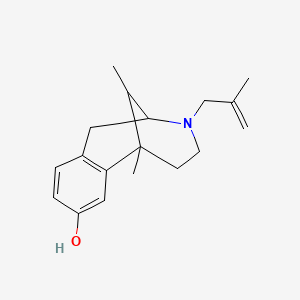
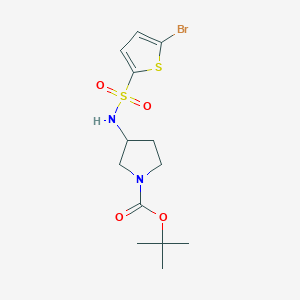

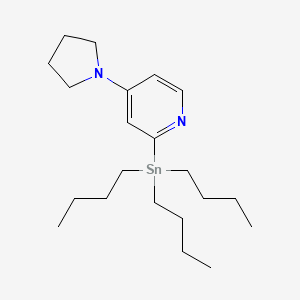
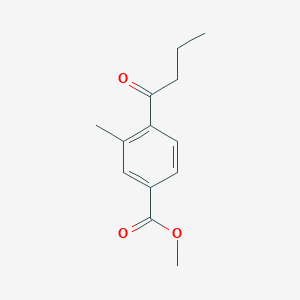
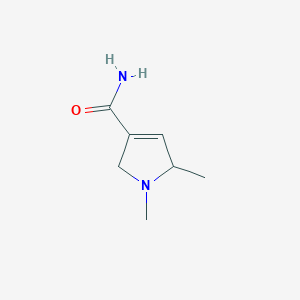
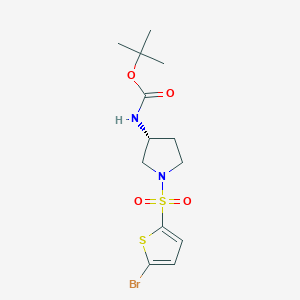
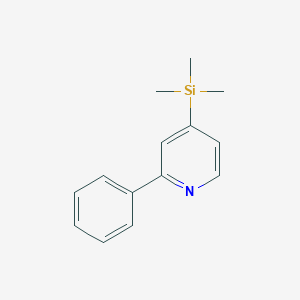
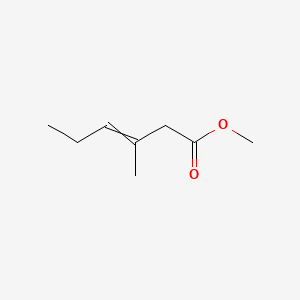
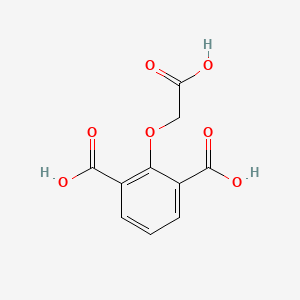
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
